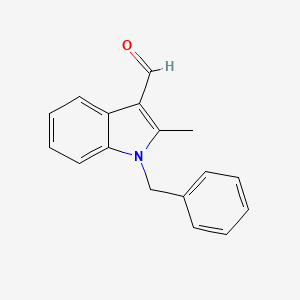

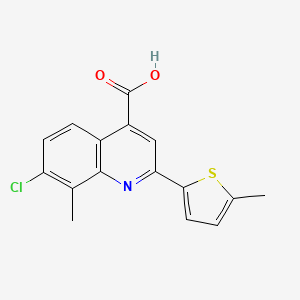

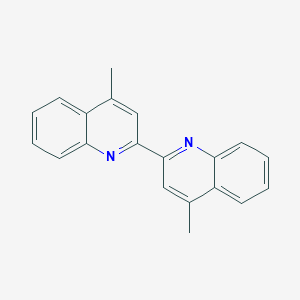

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Overview

Description

The compound of interest, 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, they offer insights into the structural and functional characteristics of related quinoline compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the introduction of various substituents that can significantly alter their biological properties. For instance, the synthesis of a novel class of 7-heterocycle-substituted quinoxalinecarboxylic acids with a substituted phenyl group at the C-7 position has been described, which includes compounds with neuroprotective efficacy . This suggests that the synthesis of the compound may also involve the strategic placement of substituents to enhance its biological activity.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. In the case of 6,7-dichloro-2-methyl-5,8-quinolinedione, the introduction of a methyl group at the C-2 position was found to affect the crystal structure, hydrogen bonding, and carbonyl stretching IR bands . This indicates that the molecular structure of 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid would also be influenced by its substituents, potentially affecting its biological properties.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are essential for their biological functions. The papers provided do not detail specific reactions for the compound , but they do highlight the importance of interactions such as hydrogen bonding and pi-pi associations in the biological activity of quinoline compounds . These interactions could be relevant to the chemical reactivity of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, crystal structure, and electrostatic potential, are important for their biological activity and therapeutic potential. For example, the water solubility of a quinoxalinecarboxylic acid derivative was a key factor in its neuroprotective efficacy . Similarly, the molecular electrostatic potential map of 6,7-dichloro-2-methyl-5,8-quinolinedione provided insights into the electrophilic and nucleophilic regions of the molecule, which are important for its interaction with biological targets . These properties would also be important for the analysis of 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid.

Scientific Research Applications

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a molecule with promising potential for a variety of applications in scientific research and industry. It has a molecular formula of C16H12ClNO2S and a molecular weight of 317.8 g/mol .

The compound belongs to the class of quinolines , which are essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in the field of medicinal chemistry .

-

Drug Discovery : Quinolines are a vital scaffold for leads in drug discovery . They are part of both natural and synthetic compounds and have potential for industrial and medicinal applications .

-

Synthetic Organic Chemistry : Quinolines are used in various synthesis protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

-

Transition Metal Catalysed Reactions : Quinolines are also useful in transition metal catalysed reactions .

-

Metal-Free Ionic Liquid Mediated Reactions : Quinolines can be used in metal-free ionic liquid mediated reactions .

-

Ultrasound Irradiation Reactions : Quinolines can be used in ultrasound irradiation reactions .

-

Green Reaction Protocols : Quinolines can be used in green reaction protocols .

-

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid : This compound has a similar structure to the one you mentioned. It’s used in scientific research, but the specific applications are not listed .

-

8-Chloro-2-(5-methylthien-2-yl)quinoline-4-carboxylic acid : This is another compound with a similar structure. It’s also used in scientific research, but again, the specific applications are not listed .

-

Synthesis of biologically and pharmaceutically significant heterocycles : Quinoline derivatives, like the compound you mentioned, are often used in the synthesis of biologically and pharmaceutically significant heterocycles .

-

Chemistry of 2-chloroquinoline-3-carbaldehyde derivatives : Quinoline derivatives are used in the synthesis of various other compounds, including 2-chloroquinoline-3-carbaldehyde derivatives .

-

Syntheses, reactions and fused heterocycles of 4-Hydroxy-2-quinolones : Quinoline derivatives can be used in the synthesis of 4-Hydroxy-2-quinolones, which have various applications in scientific research .

-

8-Chloro-2-(5-methylthien-2-yl)quinoline-4-carboxylic acid : This compound has a similar structure to the one you mentioned. It’s used in scientific research, but the specific applications are not listed .

-

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid : This is another compound with a similar structure. It’s also used in scientific research, but again, the specific applications are not listed .

-

Synthesis of biologically and pharmaceutically significant heterocycles : Quinoline derivatives, like the compound you mentioned, are often used in the synthesis of biologically and pharmaceutically significant heterocycles .

-

Chemistry of 2-chloroquinoline-3-carbaldehyde derivatives : Quinoline derivatives are used in the synthesis of various other compounds, including 2-chloroquinoline-3-carbaldehyde derivatives .

-

Syntheses, reactions and fused heterocycles of 4-Hydroxy-2-quinolones : Quinoline derivatives can be used in the synthesis of 4-Hydroxy-2-quinolones, which have various applications in scientific research .

Future Directions

Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, future research could focus on exploring the potential applications of “7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid” in these fields.

properties

IUPAC Name |

7-chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-8-3-6-14(21-8)13-7-11(16(19)20)10-4-5-12(17)9(2)15(10)18-13/h3-7H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJLRAAPIBVQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601163035 | |

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

CAS RN |

588696-20-2 | |

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)

![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)

![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)